molecular formula C18H17ClN4O2 B2494430 2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide CAS No. 1203150-35-9

2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide

Cat. No.: B2494430
CAS No.: 1203150-35-9
M. Wt: 356.81
InChI Key: JMIPAGNFYTYXGS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzamide group, and a chloro substituent

Preparation Methods

The synthesis of 2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and selectivity.

    Introduction of the Benzamide Group: The benzamide group can be introduced through an acylation reaction, where the triazole intermediate is reacted with a benzoyl chloride derivative in the presence of a base.

Industrial production methods for this compound may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, where nucleophiles such as amines or thiols react with the compound to form new derivatives.

Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved. Major products formed from these reactions include various substituted triazole derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.

    Medicine: Due to its biological activities, the compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to inhibition or modulation of their activities. The compound’s chloro substituent and benzamide group contribute to its binding affinity and specificity towards these targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar triazole ring structure but may differ in the substituents attached to the ring or the benzamide group.

    Triazole Derivatives:

    Benzamide Derivatives: Compounds with a benzamide group but different heterocyclic rings can be compared to highlight the unique properties of the triazole ring in this compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-22-16(13-7-3-2-4-8-13)21-23(18(22)25)12-11-20-17(24)14-9-5-6-10-15(14)19/h2-10H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPAGNFYTYXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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